3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride
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Overview
Description
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is a compound of significant interest in the field of organic chemistry It features a pyrrolidine ring substituted with both difluoromethyl and fluorine groups, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involves the difluoromethylation and fluorination of pyrrolidine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H in the presence of a base to introduce the difluoromethyl group . The fluorination step can be achieved using electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolidine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can form strong hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)pyrrolidine hydrochloride
- 3-(difluoromethyl)-1-methylpyrrolidine hydrochloride
- 3-(difluoromethyl)-3-chloropyrrolidine hydrochloride
Uniqueness
3-(difluoromethyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of both difluoromethyl and fluorine groups on the pyrrolidine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Properties
CAS No. |
2624135-98-2 |
---|---|
Molecular Formula |
C5H9ClF3N |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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